An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH
An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH
This guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a key building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Z-Aib-OH, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps. Z-Aib-OH is primarily utilized in solution-phase peptide synthesis.[1][2]
Chemical and Physical Properties
Z-Aib-OH is a white, solid crystalline powder at room temperature.[2][3] Its core chemical identifiers and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of Z-Aib-OH
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | [4] |
| Synonyms | Z-2-Methylalanine, N-Cbz-2-methylalanine, Z-α-Aminoisobutyric acid | [1][4] |
| CAS Number | 15030-72-5 | [1][3][5] |
| Molecular Formula | C₁₂H₁₅NO₄ | [3][5] |
| Molecular Weight | 237.25 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 65-69 °C (literature) | [1][2] |
| SMILES | CC(C)(NC(=O)OCc1ccccc1)C(O)=O | [1][4] |
| InChI Key | QKVCSJBBYNYZNM-UHFFFAOYSA-N | [1][4] |
Table 2: Solubility and Storage of Z-Aib-OH
| Parameter | Details | Source(s) |
| Solubility | DMSO: 100 mg/mL (421.50 mM). Ultrasonic assistance may be needed. | [3][6] |
| The parent compound, 2-Aminoisobutyric Acid, is very soluble in water. | [7] | |
| Storage (Solid) | Store desiccated at -20°C for up to 3 years, or at 4°C for up to 2 years. | [3][8] |
| Storage (Solution) | In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [3][6][8] |
Spectroscopic Properties
Detailed experimental spectra for Z-Aib-OH are not widely published. However, the expected spectroscopic characteristics can be inferred from its chemical structure and general principles of spectroscopy.
Table 3: Predicted Spectroscopic Data for Z-Aib-OH
| Spectroscopy | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | Multiplet around 7.3-7.4 ppm (from Z-group phenyl ring). |
| Methylene Protons | Singlet around 5.1 ppm (-CH₂- of Z-group). | |
| Methyl Protons | Singlet around 1.5 ppm (gem-dimethyl group, -C(CH₃)₂). | |
| Carboxylic Acid Proton | Very broad singlet, typically >10 ppm. | |
| Amide Proton | Broad singlet, typically between 6-8 ppm. | |
| ¹³C NMR | Carbonyl Carbons | Peaks in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (carbamate). |
| Aromatic Carbons | Multiple peaks between 127-137 ppm. | |
| Methylene Carbon | Peak around 67 ppm (-CH₂- of Z-group). | |
| Quaternary Carbon | Peak around 57 ppm (-C(CH₃)₂). | |
| Methyl Carbons | Peak around 25 ppm (-C(CH₃)₂). | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 3300-2500 cm⁻¹.[9][10][11] |
| C-H Stretch (Aromatic/Alkyl) | Sharp peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, often superimposed on the O-H band.[9][11] | |
| C=O Stretch (Carbamate & Acid) | Strong, intense bands in the region of 1760-1690 cm⁻¹.[9][11] | |
| N-H Bend (Amide II) | Band around 1650–1580 cm⁻¹.[11] | |
| C-O Stretch | Band in the 1320-1210 cm⁻¹ region.[9] | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Expected at m/z = 237. |
| Fragmentation | Common fragments would include loss of the carboxyl group (-45), loss of the benzyl (B1604629) group (-91), and cleavage of the carbamate. |
Experimental Protocols
4.1. Synthesis of Z-Aib-OH
A common method for the synthesis of Z-Aib-OH involves the reaction of 2-Aminoisobutyric Acid with benzyl chloroformate under basic conditions. A representative protocol is described below.[2]
Methodology:
-
Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the concurrent addition of NaOH solution.
-
Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the precipitation of the product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield Z-Aib-OH as a white solid. The product can be used directly or purified further by recrystallization.[2]
Caption: General workflow for the synthesis of Z-Aib-OH.
4.2. Application in Peptide Synthesis
Z-Aib-OH is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-group provides stable protection during the coupling reaction and can be removed later via hydrogenolysis.
General Coupling Protocol (e.g., DCC/HOBt method):
-
Dissolve Z-Aib-OH in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like Hydroxybenzotriazole (HOBt) at 0°C to pre-activate the carboxylic acid.
-
In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-Methylmorpholine or Diisopropylethylamine).
-
Add the activated Z-Aib-OH solution to the amino-component solution.
-
Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at room temperature.
-
After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves sequential washes with dilute acid, base, and brine, followed by drying and solvent evaporation.
Caption: Role of Z-Aib-OH in a typical peptide coupling reaction.
Reactivity and Stability
-
Reactivity : The primary reactive sites are the carboxylic acid, which is activated for amide bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions used in peptide synthesis but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acidic conditions (HBr in acetic acid).[12]
-
Stability : Z-Aib-OH is a stable solid under recommended storage conditions.[3][8] Solutions should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6][8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using newly opened solvents is recommended.[3][6]
Conclusion
Z-Aib-OH is a well-characterized and essential reagent in peptide chemistry. Its defined chemical and physical properties, straightforward synthesis, and the conformational constraints it imposes make it a valuable tool for designing peptides with specific secondary structures, particularly helices. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development.
References
- 1. Z-Aib-OH technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Z-AIB-OH | 15030-72-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-((Benzyloxy)carbonyl)-2-methylalanine | C12H15NO4 | CID 294936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 8. adooq.com [adooq.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scholar.uoa.gr [scholar.uoa.gr]
